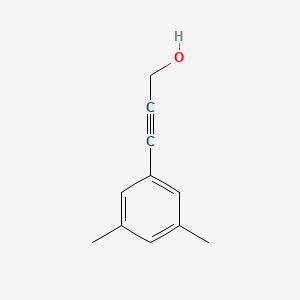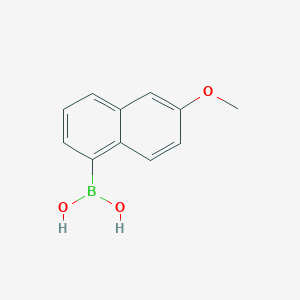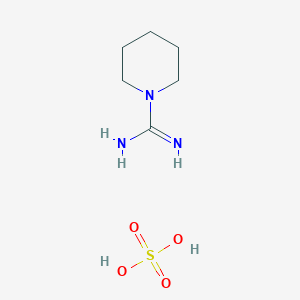
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Übersicht
Beschreibung
3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-2-ol) is a synthetic compound that is used in a variety of scientific applications. 3-DMPP-2-ol is a versatile compound that can be used in a variety of laboratory experiments and scientific research. It has been used to synthesize a range of compounds, as well as for biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 3-DMPP-2-ol is not fully understood. However, it is believed that 3-DMPP-2-ol acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol is believed to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPP-2-ol are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids. In addition, 3-DMPP-2-ol has been shown to act as an agonist of certain G-protein coupled receptors, such as the β-adrenergic receptor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-DMPP-2-ol in laboratory experiments include its relatively low cost and its versatility. 3-DMPP-2-ol can be used to synthesize a range of compounds, as well as for biochemical and physiological studies. However, there are some limitations to using 3-DMPP-2-ol in laboratory experiments. For example, the mechanism of action of 3-DMPP-2-ol is not fully understood, and it is unclear how 3-DMPP-2-ol affects the activity of enzymes and G-protein coupled receptors.
Zukünftige Richtungen
The potential future directions for 3-DMPP-2-ol include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of 3-DMPP-2-ol could lead to the development of new and more efficient synthesis methods. Furthermore, further research into the use of 3-DMPP-2-ol in the synthesis of polymers could lead to the development of new and improved polymers. Finally, further research into the potential therapeutic applications of 3-DMPP-2-ol could lead to the development of new and improved treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-DMPP-2-ol has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, such as 3-methyl-2-phenyl-propanoic acid and 3-(3,5-dimethyl-phenyl)-propanoic acid. It has also been used in biochemical and physiological studies, such as the study of the effects of 3-DMPP-2-ol on the activity of enzymes. In addition, 3-DMPP-2-ol has been used in the synthesis of polymers, such as polystyrene.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFULTQAPOJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)



![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)




